molecular formula C9H9NO4 B132725 dimethyl pyridine-2,6-dicarboxylate CAS No. 5453-67-8

dimethyl pyridine-2,6-dicarboxylate

Cat. No.: B132725
CAS No.: 5453-67-8
M. Wt: 195.17 g/mol
InChI Key: SNQQJEJPJMXYTR-UHFFFAOYSA-N
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Description

dimethyl pyridine-2,6-dicarboxylate is an organic compound with the molecular formula C₉H₉NO₄. It is also known as pyridine-2,6-dicarboxylic acid dimethyl ester. This compound is a derivative of pyridine and is characterized by the presence of two ester groups attached to the 2 and 6 positions of the pyridine ring. It is commonly used in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

dimethyl pyridine-2,6-dicarboxylate can be synthesized through the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of dimethyl 2,6-pyridinedicarboxylate may involve continuous flow processes where pyridine-2,6-dicarboxylic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote esterification, and the product is subsequently purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

dimethyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dimethyl pyridine-2,6-dicarboxylate is unique due to its specific ester functional groups, which provide distinct reactivity and solubility properties. These characteristics make it particularly useful in organic synthesis and coordination chemistry.

Properties

IUPAC Name

dimethyl pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQQJEJPJMXYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202940
Record name Dimethyl pyridine-2,6-carboxylate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-67-8
Record name Dimethyl 2,6-pyridinedicarboxylate
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Record name Dimethyl pyridine-2,6-carboxylate
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Record name 5453-67-8
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Record name Dimethyl pyridine-2,6-carboxylate
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Record name Dimethyl pyridine-2,6-carboxylate
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Record name DIMETHYL PYRIDINE-2,6-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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